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Compound of Interest

Compound Name: 1-Bromo-4-(oxan-2-yl)butan-2-one
CAS No.: 1515456-13-9
Cat. No.: B2666221
. J

1-bromo-4-(oxan-2-yl)butan-2-one is a specialized organic molecule that, while not
extensively characterized in public literature, holds significant potential as a bifunctional
intermediate in multistep organic synthesis. Its structure incorporates two key functional
groups: a reactive a-bromoketone and an acid-labile tetrahydropyranyl (THP) ether. The a-
bromoketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, making
it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.[1][2] The
THP ether acts as a protecting group for a primary alcohol, which is stable under a wide range
of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.
[3][4] This orthogonal reactivity allows for selective manipulation of one part of the molecule
while the other remains inert, a critical strategy in the synthesis of complex targets such as
natural products and pharmaceuticals. This guide provides a comprehensive overview of the
predicted physicochemical properties, synthesis, characterization, and safe handling of this
versatile building block.

Physicochemical Properties

Direct experimental data for 1-bromo-4-(oxan-2-yl)butan-2-one is not readily available in
public databases. However, by analyzing its constituent functional groups and related
structures, we can reliably predict its core physical properties. The parent alcohol, 1-bromo-4-
hydroxy-2-butanone, and the related compound 1-bromo-2-butanone provide a foundational
basis for these estimations.[5][6]
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Property

Predicted Value /
Description

Rationale & Commentary

Molecular Formula

CoH15BrOs

Derived from structural

analysis.

Molecular Weight

251.12 g/mol

Calculated from the molecular

formula.

Appearance

Colorless to pale yellow/straw-

colored liquid

Based on the appearance of
similar a-bromoketones which

can discolor upon storage.[7]

Boiling Point

> 105 °C (at reduced pressure)

Expected to be significantly
higher than 1-bromo-2-
butanone (105 °C at 150
mmHg) due to the increased
molecular weight and polarity
from the THP ether.[6]
Decomposition may occur at

atmospheric pressure.

Solubility

Soluble in common organic
solvents (e.g., CH2Clz, THF,
EtOAc, Acetone). Sparingly

soluble in water.

The alkyl bromide and ether
functionalities suggest good
solubility in non-polar to
moderately polar aprotic
solvents. The THP group
increases lipophilicity
compared to the parent

alcohol.

Stability

Stable under neutral and basic
conditions. Acid-labile.
Potentially light and heat

sensitive.

The THP ether is readily
cleaved by mild agqueous acid.
[8][9] a-bromoketones can
degrade over time, especially
when exposed to light or heat,
often releasing HBr. Store in a
cool, dark, and dry
environment under an inert

atmosphere.
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Synthesis and Purification: A Protective Strategy

The most logical and field-proven approach to synthesizing 1-bromo-4-(oxan-2-yl)butan-2-
one is through the acid-catalyzed protection of its corresponding alcohol precursor, 1-bromo-4-
hydroxy-2-butanone, using 3,4-dihydropyran (DHP).

Synthetic Workflow

Reactants
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Caption: Synthesis of the target compound via THP protection.

Experimental Protocol: Synthesis

« Rationale: Dichloromethane (CH2Cl2) is chosen as the solvent for its inertness and ability to
dissolve both the polar alcohol and non-polar DHP. p-Toluenesulfonic acid (PTSA) is a
common, effective, and easily handled solid acid catalyst for this transformation.[4] The
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reaction is run at 0 °C to room temperature to control the exothermic reaction and prevent
potential side reactions.

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add
1-bromo-4-hydroxy-2-butanone (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of DHP: Add 3,4-dihydropyran (1.2 eq) dropwise to the stirred solution.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Transfer the mixture to a separatory funnel and extract the agueous
layer with dichloromethane (2x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Rationale: The primary byproduct is the dimer/polymer of DHP and residual catalyst. Flash
column chromatography is the standard and most effective method for removing these
impurities to yield the pure product.

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a
gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the
column.

Elution: Elute the column with the chosen solvent system, collecting fractions.
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e Analysis: Analyze the collected fractions by TLC.

« |solation: Combine the pure fractions and remove the solvent under reduced pressure to
afford the purified 1-bromo-4-(oxan-2-yl)butan-2-one.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized
compound. The following table outlines the expected key signals.
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Technique

Predicted Spectral Features

1H NMR

- ~4.6 ppm (m, 1H): Acetal proton (O-CH-O).-
~4.2 ppm (s, 2H): Methylene protons alpha to
the bromine (Br-CH2-C=0).- ~3.9 & ~3.5 ppm
(m, 2H): Methylene protons of the oxane ring
adjacent to the ether oxygen (O-CHz-).- ~2.9
ppm (t, 2H): Methylene protons alpha to the
carbonyl group (-CH2-C=0).- ~2.0 ppm (m, 2H):
Methylene protons beta to the carbonyl group (-
CH2-CH2-C=0).- ~1.8-1.5 ppm (m, 6H):

Remaining methylene protons of the oxane ring.

13C NMR

- ~200 ppm: Carbonyl carbon (C=0).- ~99 ppm:
Acetal carbon (O-CH-O).- ~68 ppm: Methylene
carbon attached to the ether oxygen from the
butane chain.- ~62 ppm: Methylene carbon of
the oxane ring adjacent to the ether oxygen (O-
CHz-).- ~35-45 ppm: Methylene carbons of the
butane chain and the carbon bearing the
bromine.- ~30, 25, 19 ppm: Remaining

methylene carbons of the oxane ring.

IR (Infrared)

- ~1720 cm~1 (strong, sharp): C=0 stretch
(ketone). The adjacent bromine atom causes a
slight shift to a higher wavenumber compared to
a typical aliphatic ketone.[10]- ~1120 & 1035
cm~1 (strong): C-O stretch (characteristic of the
acetal/ether).- ~650 cm~t (medium): C-Br

stretch.

Mass Spec (MS)

- Molecular lon (M™*): Isotopic cluster at m/z 250
and 252 with an approximate 1:1 ratio,
characteristic of a molecule containing one
bromine atom.[10]- Key Fragments: Loss of Br
(m/z 171), cleavage of the THP group (m/z 85),

and McLafferty rearrangement products.
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Reactivity, Safety, and Handling

The utility of 1-bromo-4-(oxan-2-yl)butan-2-one stems from its dual reactivity, which also
dictates its handling and storage requirements.

Reactivity Profile
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Caption: Dual reactivity sites of the target molecule.

e a-Bromoketone: This functional group is highly susceptible to Sn2 reactions with a wide
range of soft and hard nucleophiles. It is also prone to E2 elimination when treated with non-
nucleophilic bases to form an a,B3-unsaturated ketone.[2]

o THP Ether: This group is exceptionally stable to bases, organometallics, and nucleophiles
but is readily cleaved under mildly acidic aqueous conditions (e.g., acetic acid in THF/water,
or catalytic HCI in methanol) to reveal the primary alcohol.[8][11]

Safety and Handling Precautions

As a member of the a-haloketone class, this compound should be handled with care, assuming
it possesses similar toxicological properties to its analogues.[12][13]

» Health Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin,
eyes, and respiratory tract. Harmful if swallowed or absorbed through the skin.[12][14]
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o Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear
appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g.,
nitrile).[13]

o Storage: Store in a tightly sealed container in a cool (refrigerated), dry, and dark place under
an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

o Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a
sealed container for chemical waste disposal.[7]

Conclusion

1-bromo-4-(oxan-2-yl)butan-2-one is a valuable, albeit specialized, synthetic intermediate. Its
key attributes—a reactive electrophilic center and a stable, yet easily removable, protecting
group—provide synthetic chemists with a powerful tool for sequential chemical transformations.
While direct physical data is scarce, a thorough understanding of its constituent functional
groups allows for reliable prediction of its properties, a robust synthetic strategy, and
appropriate safety protocols. This guide serves as a foundational resource for researchers and
drug development professionals looking to incorporate this versatile building block into their
synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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